molecular formula C9H8N2O3 B8628525 5-Cyano-6-ethoxynicotinic acid

5-Cyano-6-ethoxynicotinic acid

Cat. No. B8628525
M. Wt: 192.17 g/mol
InChI Key: IKGKXXCWXAZCHN-UHFFFAOYSA-N
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Patent
US07605171B2

Procedure details

To a solution of 498 mg (1.82 mmol) of methyl 5-cyano-6-(2,2,2-trifluoro-1-methylethoxy)nicotinate (from CARBOXYLIC ACID 20, Step C) in 10 mL of EtOH was added 1.8 mL of 5.0 N NaOH. After stirring at rt overnight, the mixture was acidified using Dowex H cation exchange resin until pH=3. The resin was filtered off and the filtrate was concentrated to give 160 mg of the title compound: 1H NMR (500 MHz, CD3OD) δ 1.37 (t, J=7.1, 3H), 4.50 (d, J=7.1, 2H), 8.43 (d, J=2.1, 1H), 8.85 (d, J=2.3, 1H).
Name
methyl 5-cyano-6-(2,2,2-trifluoro-1-methylethoxy)nicotinate
Quantity
498 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([O:13][CH:14](C)[C:15](F)(F)F)=[N:5][CH:6]=[C:7]([CH:12]=1)[C:8]([O:10]C)=[O:9])#[N:2].[OH-].[Na+]>CCO>[C:1]([C:3]1[C:4]([O:13][CH2:14][CH3:15])=[N:5][CH:6]=[C:7]([CH:12]=1)[C:8]([OH:10])=[O:9])#[N:2] |f:1.2|

Inputs

Step One
Name
methyl 5-cyano-6-(2,2,2-trifluoro-1-methylethoxy)nicotinate
Quantity
498 mg
Type
reactant
Smiles
C(#N)C=1C(=NC=C(C(=O)OC)C1)OC(C(F)(F)F)C
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C(=NC=C(C(=O)O)C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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